molecular formula C27H26N4O6S B2824506 Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477567-03-6

Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2824506
CAS No.: 477567-03-6
M. Wt: 534.59
InChI Key: LDMDHYCVFCUELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate features a complex architecture combining multiple pharmacophoric groups:

  • Benzo[d]oxazol-2-yl group: A bicyclic heteroaromatic moiety known for enhancing binding affinity in medicinal chemistry due to its planar structure and hydrogen-bonding capabilities .
  • Sulfonyl group (-SO₂-): Enhances solubility and electronic effects, often improving pharmacokinetic properties .
  • Piperazine ring: A six-membered diamine ring that improves metabolic stability and modulates receptor interactions .
  • Ethyl carboxylate ester (-COOEt): A lipophilic group that may enhance membrane permeability but could be susceptible to hydrolysis in vivo.

Properties

IUPAC Name

ethyl 4-[4-[[2-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6S/c1-2-36-27(33)30-15-17-31(18-16-30)38(34,35)20-13-11-19(12-14-20)25(32)28-22-8-4-3-7-21(22)26-29-23-9-5-6-10-24(23)37-26/h3-14H,2,15-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMDHYCVFCUELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Modifications

Ethyl 4-({4-[(3-cyano-2-thienyl)carbamoyl]phenyl}sulfonyl)-1-piperazinecarboxylate ()
  • Key differences: Replaces benzooxazole with a 3-cyano-2-thienyl group.
  • Molecular formula : C₁₉H₂₀N₄O₅S₂; Molecular weight : 448.51 g/mol.
  • Implications: The thienyl group introduces sulfur atoms, which may alter electronic properties and metabolic stability compared to the benzooxazole analog.
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide ()
  • Key differences : Replaces the sulfonyl-carbamoyl-phenyl unit with an acetamide linker .
  • Synthesis : Prepared via alkylation of arylpiperazines with chloroacetyl intermediates .
  • Biological relevance : Evaluated for antipsychotic activity through inhibition of 5-HTP-induced head twitches and catalepsy induction .
(E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole ()
  • Key differences : Incorporates a thiazole core and fluorophenyl-piperazine.
  • Implications : Demonstrates the versatility of piperazine in hybrid structures targeting kinase inhibition or CNS disorders .

Piperazine Substituent Variations

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • Key differences : Simplified structure with a chlorophenyl carboxamide directly attached to piperazine.
  • Structural data : Piperazine adopts a chair conformation; bond lengths align with typical carboxamides .
  • Utility : Highlights the role of halogen substituents (e.g., -Cl) in enhancing binding via hydrophobic interactions.
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives ()
  • Key differences: Features a fluorobenzyl group and methanone linker.
  • Synthesis : Prepared via benzoyl chloride coupling with 1-(4-fluorobenzyl)piperazine .
  • Applications : Explored as tyrosine kinase inhibitors, emphasizing piperazine’s role in fragment-based drug design .

Carboxylate Ester Modifications

Ethyl 4-[2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetyl]piperazine-1-carboxylate ()
  • Key differences : Replaces sulfonyl-carbamoyl-phenyl with an oxadiazole-sulfanyl-acetyl chain.
  • Molecular weight : 448.51 g/mol (same as ).
  • Implications : The oxadiazole ring enhances metabolic resistance, while the sulfanyl group may influence redox properties .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Biological Activity References
Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Not provided Benzooxazole, carbamoyl, sulfonyl, piperazine, ethyl ester - Not reported -
Ethyl 4-({4-[(3-cyano-2-thienyl)carbamoyl]phenyl}sulfonyl)-1-piperazinecarboxylate C₁₉H₂₀N₄O₅S₂ Thienyl, cyano, sulfonyl, piperazine, ethyl ester 448.51 Not reported
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide Not provided Benzooxazole, acetamide, piperazine - Antipsychotic activity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O Chlorophenyl, carboxamide, piperazine 267.76 Intermediate in synthesis

Q & A

Q. What are the critical synthetic steps for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Requires precise temperature control (e.g., 60–80°C) and anhydrous conditions to prevent side reactions.
  • Sulfonylation : Use of sulfonyl chlorides in dichloromethane with a base (e.g., triethylamine) to activate the phenyl group.
  • Carbamoylation : Coupling of benzo[d]oxazole-2-ylphenylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
    Optimization : Adjust solvent polarity (e.g., DMF for solubility), monitor intermediates via TLC, and employ continuous flow reactors for reproducibility .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.0–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and ester carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 544.643) and fragmentation patterns .
  • IR Spectroscopy : Detects sulfonyl (1350–1150 cm⁻¹) and carbamate (1700–1650 cm⁻¹) groups .

Q. How can solubility and stability profiles be determined experimentally?

  • Solubility : Use shake-flask method in solvents (DMSO, ethanol) and HPLC to quantify solubility limits. Note discrepancies due to crystalline polymorphism .
  • Stability : Conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C), monitored via HPLC .

Advanced Research Questions

Q. How can researchers design assays to evaluate enzyme inhibition or receptor binding?

  • Enzyme Inhibition :
    • IC50 Determination : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs.
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H-labeled competitors) to calculate Ki values .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) or receptors (e.g., GPCRs). Focus on hydrogen bonding with sulfonyl/piperazine groups .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess conformational flexibility .

Q. How can structural-activity relationships (SAR) guide derivative design?

  • Key Modifications :
    • Piperazine Substitution : Replace ethyl ester with tert-butyl to enhance metabolic stability .
    • Benzo[d]oxazole Replacement : Test thiazole or imidazole analogs for altered selectivity .
  • Assay Prioritization : Screen derivatives via high-throughput cytotoxicity (MTT assay) and ADMET profiling (e.g., microsomal stability) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Source Analysis : Compare purity levels (HPLC ≥95% vs. ≤90%) and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC50) and apply statistical weighting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.